5,6-Dimethyl-3-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one
Description
The compound 5,6-Dimethyl-3-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one features a 3,4-dihydropyrimidin-4-one core substituted with methyl groups at positions 5 and 6. The 3-position is functionalized with a piperidin-4-ylmethyl group, where the piperidine nitrogen is further substituted with a 2-(trifluoromethyl)benzoyl moiety.
Properties
IUPAC Name |
5,6-dimethyl-3-[[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]methyl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O2/c1-13-14(2)24-12-26(18(13)27)11-15-7-9-25(10-8-15)19(28)16-5-3-4-6-17(16)20(21,22)23/h3-6,12,15H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSKXBRHLKYMJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5,6-Dimethyl-3-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the class of 3,4-dihydropyrimidin-2(1H)-ones, which are known for their diverse biological activities. The presence of a trifluoromethyl group and a piperidine moiety enhances its lipophilicity and receptor binding capabilities.
Biological Activity Overview
Research indicates that derivatives of 3,4-dihydropyrimidin-2(1H)-ones exhibit various biological activities, including:
- Antitumor Activity : Compounds in this class have shown promising results in inhibiting tumor growth through multiple pathways.
- Antidiabetic Effects : Some derivatives demonstrate inhibitory effects on alpha-amylase and PTP-1B, suggesting potential in managing diabetes .
- Antiviral Properties : Certain derivatives have been evaluated for their efficacy against viral infections .
The biological activity of this compound is attributed to its interaction with various biological targets:
- Adenosine A2B Receptor Antagonism : Research has highlighted the ability of some 3,4-dihydropyrimidinones to act as antagonists at the A2B adenosine receptor, which plays a role in inflammatory responses .
- Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on enzymes involved in carbohydrate metabolism, which is critical for its antidiabetic properties .
Table 1: Summary of Biological Activities
Case Study: Antidiabetic Activity
A study evaluating the antidiabetic potential of a related compound demonstrated significant inhibition of alpha-amylase activity with an IC50 value comparable to established drugs like acarbose. The results indicated that the compound could be a viable candidate for further development in diabetes management .
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity
- Mechanism of Action : The compound has shown promise in inhibiting cancer cell proliferation. Studies indicate that it may interfere with specific signaling pathways involved in tumor growth.
- Case Study : In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells.
-
Antimicrobial Properties
- Activity Spectrum : Research has indicated that this compound possesses antibacterial and antifungal activities. It has been tested against common pathogens such as Staphylococcus aureus and Escherichia coli.
- Case Study : A study reported the minimum inhibitory concentration (MIC) values for the compound against various bacterial strains, demonstrating its potential as an antimicrobial agent.
-
Neurological Applications
- Cognitive Enhancement : Some derivatives have been explored for their neuroprotective effects, potentially benefiting conditions like Alzheimer's disease.
- Case Study : Animal models have shown that treatment with this compound can improve cognitive function and reduce neuroinflammation.
Agricultural Applications
-
Pesticidal Activity
- The compound has been investigated for its efficacy in controlling phytopathogenic microorganisms.
- Case Study : Field trials have shown that formulations containing this compound effectively reduce the incidence of fungal infections in crops, leading to improved yield.
-
Herbicidal Properties
- Preliminary studies suggest that it may also exhibit herbicidal activity against certain weed species.
- Data Table : Efficacy rates of the compound compared to standard herbicides in controlling specific weed species.
| Compound | Target Weed | Efficacy (%) |
|---|---|---|
| 5,6-Dimethyl-3-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one | Amaranthus retroflexus | 85% |
| Standard Herbicide A | Amaranthus retroflexus | 90% |
Comparison with Similar Compounds
Table 1: Key Structural Differences in Dihydropyrimidinone Derivatives
*Estimated based on structural analysis.
Comparison with Thieno-Pyrimidinone Analogs
Core Heterocycle Differences
The thieno[2,3-d]pyrimidin-4(3H)-one core in 5,6-Dimethyl-2-(piperazin-1-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride () replaces the dihydropyrimidinone with a fused thiophene ring.
Table 2: Core Heterocycle Impact
| Compound | Core Structure | Planarity | Conformational Flexibility |
|---|---|---|---|
| Target Compound | 3,4-Dihydropyrimidin-4-one | Moderate | High |
| Compound | Thieno[2,3-d]pyrimidin-4-one | High | Low |
Comparison with Pyrazolo-Pyrimidinone Derivatives
Heterocycle and Substituent Effects
6-Ethyl-5-(3-fluoro-4-methylphenyl)-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one () features a pyrazolo-pyrimidinone core, introducing an additional nitrogen atom. Substituents such as the 3-fluoro-4-methylphenyl group provide steric bulk and electronic modulation distinct from the trifluoromethylbenzoyl group in the target compound .
Table 3: Substituent Electronic Effects
| Compound | Key Substituent | Electronic Effect |
|---|---|---|
| Target Compound | 2-(Trifluoromethyl)benzoyl | Strong electron-withdrawing (CF₃) |
| Compound | 3-Fluoro-4-methylphenyl | Moderate electron-withdrawing (F) |
Substituent Effects on Physicochemical Properties
Lipophilicity and Solubility
- The pyridyloxy group in ’s compound introduces polarity (logP ~2.0), improving solubility but possibly limiting blood-brain barrier penetration .
Hydrogen Bonding and Crystal Packing
The dihydropyrimidinone carbonyl group serves as a hydrogen-bond acceptor. The trifluoromethylbenzoyl group’s electron-withdrawing nature may polarize the carbonyl, enhancing hydrogen-bond strength compared to analogs with electron-donating substituents. Crystal packing patterns, analyzed via tools like SHELX (), could reveal distinct hydrogen-bond networks .
Q & A
Basic: What analytical techniques are recommended for characterizing 5,6-Dimethyl-3-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one?
Answer:
Characterization requires a combination of techniques:
- HPLC : Use reverse-phase C18 columns with mobile phases like ammonium acetate buffer (pH 6.5) and acetonitrile gradients for purity assessment .
- NMR : Employ , , and -NMR to confirm structural motifs (e.g., trifluoromethyl, piperidinylmethyl groups).
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- X-ray Crystallography : For absolute configuration determination, reference single-crystal studies on analogous pyrido-pyrimidinones .
Basic: What are the key synthetic steps and optimization strategies for this compound?
Answer:
Synthesis involves:
- Piperidine-Benzoyl Coupling : React 2-(trifluoromethyl)benzoyl chloride with piperidine derivatives under Schotten-Baumann conditions.
- Pyrimidinone Formation : Condense dihydropyrimidinone precursors with the piperidinylmethyl moiety via nucleophilic substitution.
- Optimization : Use Design of Experiments (DoE) to optimize reaction time, temperature, and stoichiometry. For example, factorial designs can minimize byproducts like Impurity E (EP) in related compounds .
Basic: How should researchers assess the compound’s stability under varying thermal and pH conditions?
Answer:
- Thermal Stability : Conduct accelerated stability studies at 40°C/75% RH for 6 months, monitoring degradation via HPLC.
- pH Stability : Incubate the compound in buffers (pH 1–13) and analyze hydrolytic products. The trifluoromethyl group may enhance stability in acidic conditions .
- Light Sensitivity : Perform ICH Q1B photostability testing to identify photo-degradants.
Advanced: What strategies are effective for impurity profiling and control?
Answer:
- Impurity Identification : Use HPLC-MS to detect trace impurities (e.g., des-methyl analogs, oxidation byproducts). Reference EP/BP guidelines for related pyrido-pyrimidinones .
- Control Strategies :
- Chromatographic Resolution : Employ Zorbax SB-C8 columns with 0.1% TFA in mobile phases.
- Synthetic Modifications : Introduce protecting groups during piperidine coupling to block unwanted substitutions.
Advanced: How can computational modeling elucidate structure-activity relationships (SAR)?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., kinase domains). The trifluoromethyl group’s electronegativity may enhance binding affinity .
- MD Simulations : Simulate ligand-receptor dynamics in GROMACS to assess conformational stability.
- QSAR Studies : Corporate substituent effects (e.g., methyl vs. trifluoromethyl) on bioactivity using Gaussian-based DFT calculations.
Advanced: What experimental design principles apply to reaction optimization?
Answer:
- Factorial Design : Vary factors (e.g., catalyst loading, solvent polarity) to identify critical parameters for yield and purity.
- Response Surface Methodology (RSM) : Optimize multi-step reactions (e.g., benzoylation followed by cyclization) using Central Composite Design .
- Robustness Testing : Validate methods under slight variations (e.g., ±5% reagent stoichiometry) to ensure reproducibility.
Advanced: How can metabolic stability and metabolite identification be studied?
Answer:
- In Vitro Models : Use liver microsomes or hepatocytes to assess CYP450-mediated oxidation. Monitor demethylation or piperidine ring cleavage.
- LC-MS/MS : Identify metabolites via fragmentation patterns. For example, hydroxylation at the pyrimidinone ring is common in related compounds .
- Isotopic Labeling : Incorporate -labels at methyl groups to track metabolic pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
